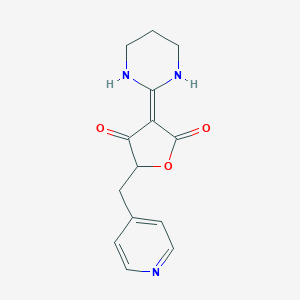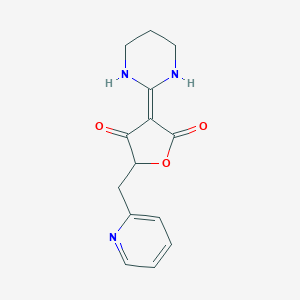![molecular formula C16H22O6S2 B290174 Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate](/img/structure/B290174.png)
Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate, also known as MESA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MESA is a member of the thiol-containing compounds family, and its chemical structure contains two sulfhydryl groups that make it a potent reducing agent.
作用机制
The mechanism of action of Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate is based on its reducing properties. Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate contains two sulfhydryl groups that can donate electrons to other molecules, thereby reducing them. This mechanism of action makes Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate a potent reducing agent that can protect cells from oxidative damage and inflammation.
Biochemical and Physiological Effects:
Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate has been shown to have antioxidant and anti-inflammatory properties. It can scavenge free radicals and protect cells from oxidative damage. Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. These effects make Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate a potential candidate for the treatment of various diseases, such as cancer, diabetes, and neurodegenerative disorders.
实验室实验的优点和局限性
The advantages of using Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate in lab experiments include its potent reducing properties, its antioxidant and anti-inflammatory effects, and its potential use in the synthesis of proteins, peptides, and metal nanoparticles. However, Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate has some limitations, such as its potential toxicity at high concentrations and its instability in aqueous solutions.
未来方向
For Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate research include the study of its potential applications in the treatment of various diseases, such as cancer, diabetes, and neurodegenerative disorders. Further research is also needed to explore the use of Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate as a radioprotective agent in cancer therapy. In addition, the synthesis of Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate derivatives with improved stability and reduced toxicity is an area of future research. Finally, the use of Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate in the synthesis of metal nanoparticles with controlled size and morphology is an area of interest for materials science researchers.
合成方法
Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate is synthesized through a multistep process that involves the reaction of 2-(4-bromophenoxy)ethylamine with 2-(2-methoxy-2-oxoethylsulfanyl)ethanol in the presence of a base. The resulting intermediate is then reacted with 2-chloroethyl chloroformate to give the final product, Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate. The purity of the compound can be increased through recrystallization or chromatography techniques.
科学研究应用
Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate has been studied for its potential applications in various fields, including medicine, biochemistry, and materials science. In medicine, Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases, such as cancer, diabetes, and neurodegenerative disorders. Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate has also been studied for its potential use as a radioprotective agent in cancer therapy.
In biochemistry, Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate has been used as a reducing agent in the synthesis of proteins and peptides. It has also been shown to have a protective effect on enzymes, which makes it a potential candidate for the stabilization of proteins in various industrial applications.
In materials science, Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate has been studied for its potential use in the synthesis of metal nanoparticles. The reducing properties of Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate make it a suitable candidate for the synthesis of metal nanoparticles with controlled size and morphology.
属性
分子式 |
C16H22O6S2 |
|---|---|
分子量 |
374.5 g/mol |
IUPAC 名称 |
methyl 2-[2-[4-[2-(2-methoxy-2-oxoethyl)sulfanylethoxy]phenoxy]ethylsulfanyl]acetate |
InChI |
InChI=1S/C16H22O6S2/c1-19-15(17)11-23-9-7-21-13-3-5-14(6-4-13)22-8-10-24-12-16(18)20-2/h3-6H,7-12H2,1-2H3 |
InChI 键 |
PIRWIMAEOCKOOO-UHFFFAOYSA-N |
SMILES |
COC(=O)CSCCOC1=CC=C(C=C1)OCCSCC(=O)OC |
规范 SMILES |
COC(=O)CSCCOC1=CC=C(C=C1)OCCSCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(5,10-Dihydro[1,3]dithiolo[4,5-c][2,5]benzodithiocin-2-ylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B290092.png)
![Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(4-fluorobenzyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290094.png)
![Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(3-methylbenzyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290095.png)

![Methyl 2-[4-(2-furyl)-2,6-dioxocyclohexylidene]-5-[(2-pyridinylmethyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290097.png)
![N-(4-bromo-2-ethylphenyl)-2-[(4,6-dimethoxy-4,5-dihydropyrimidin-2-yl)oxy]benzamide](/img/structure/B290098.png)
![(3-fluorophenyl)(phenyl)methanone O-{1-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-naphthoyl}oxime](/img/structure/B290099.png)


![6-(4-chlorophenyl)-N-naphthalen-1-yl-8-oxo-1,2,3,4,6,7-hexahydropyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B290103.png)



![(5E)-2-(1,3-dithiolan-2-ylidene)-5-[(3-methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B290114.png)